A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride
A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride
This guide provides an in-depth technical overview of 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights into its properties, synthesis, and applications.
Chemical Identity and Structural Elucidation
At the outset, it is critical to establish the precise chemical identity of the topic compound to avoid confusion with structurally similar molecules.
The compound of interest is 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride .
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CAS Number: 289044-60-6[1]
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Molecular Formula: C₁₂H₁₇ClN₂O₂[1]
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Molecular Weight: 256.73 g/mol [1]
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IUPAC Name: 4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride[1]
The structure is characterized by a direct linkage between the nitrogen atom of the 4-methylpiperazine ring and the phenyl ring of the benzoic acid moiety. This direct N-C aromatic bond creates a rigid, conjugated system that dictates its chemical behavior.
Critical Distinction from a Related Analogue
A common point of confusion in literature and commercial listings is the differentiation from a closely related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS Number: 106261-49-8). The key structural difference is the presence of a methylene (-CH₂-) bridge between the piperazine ring and the benzoic acid moiety in the latter.[1] This seemingly minor difference significantly alters the molecule's flexibility, electronic properties, and synthetic accessibility, leading to different applications. For instance, the methylene-bridged compound is a well-documented intermediate in the synthesis of the anticancer drug Imatinib.[2]
The diagram below illustrates this crucial structural distinction.
Caption: Structural comparison of the topic compound and its methylene-bridged analogue.
Physicochemical and Spectroscopic Properties
The hydrochloride salt form of this compound is intentionally designed to enhance its aqueous solubility, a common strategy in pharmaceutical development to improve handling and bioavailability.[1] The table below summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 289044-60-6 | [1] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 256.73 g/mol | [1] |
| Appearance | White to off-white crystalline powder (inferred) | [1] |
| Melting Point | 245°C (with decomposition) | |
| Solubility | Enhanced water solubility compared to free base. | [1] |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | [1] |
| InChI Key | UCFZVQHKTRSZMM-UHFFFAOYSA-N | [3] |
Synthesis and Quality Control
Retrosynthetic Analysis and Plausible Synthesis Route
While specific, detailed protocols for the synthesis of CAS 289044-60-6 are less prevalent in readily available literature compared to its analogue, a logical synthetic route can be devised based on fundamental organic chemistry principles, such as nucleophilic aromatic substitution (SNAAr) or Buchwald-Hartwig amination.
A plausible and efficient approach involves the coupling of 4-fluorobenzoic acid (or a suitable ester thereof) with 1-methylpiperazine. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.
Caption: Plausible synthesis workflow for 4-(4-Methylpiperazin-1-yl)benzoic acid HCl.
Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for this type of N-arylation reaction.
Step 1: Nucleophilic Aromatic Substitution
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To a stirred solution of 1-methylpiperazine (1.2 equivalents) and a suitable base such as potassium carbonate (2.5 equivalents) in dimethyl sulfoxide (DMSO), add 4-fluorobenzoic acid (1.0 equivalent).
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Heat the reaction mixture to 120-140°C and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
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Adjust the pH to ~7 to precipitate the free base product. Filter the solid, wash with water, and dry under vacuum.
Step 2: Salt Formation
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Dissolve the crude free base in a minimal amount of a suitable alcohol (e.g., isopropanol).
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Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.
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Stir the mixture. The hydrochloride salt should precipitate out of the solution.
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Filter the solid, wash with a cold, non-polar solvent like diethyl ether, and dry under vacuum to yield the final product.
Quality Control and Characterization
To ensure the integrity of the final compound, a rigorous quality control process is essential. This self-validating system confirms both purity and structural identity.
| Analytical Technique | Purpose | Expected Outcome |
| HPLC with UV Detection | Assess purity and quantify impurities. | Purity ≥98.5%.[1] |
| ¹H-NMR & ¹³C-NMR | Confirm the chemical structure and connectivity. | Spectra should be consistent with the proposed structure, showing characteristic peaks for aromatic and aliphatic protons/carbons. |
| Mass Spectrometry (MS) | Determine the molecular weight. | A mass peak corresponding to the molecular ion of the free base [M+H]⁺ should be observed. |
| Karl Fischer Titration | Measure water content. | Water content ≤1.5%.[1] |
Applications in Research and Drug Development
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride primarily serves as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1] Its structure contains several key features that are highly valued in medicinal chemistry:
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Piperazine Moiety: A common scaffold in drug design, known to improve pharmacokinetic properties such as solubility and cell permeability.
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Carboxylic Acid Group: Provides a reactive handle for forming amide bonds, esters, or other functional groups, allowing for its conjugation to other molecules.[4]
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Tertiary Amine: The methylpiperazine group can be protonated at physiological pH, which can influence receptor binding and solubility.
While it is distinct from the Imatinib intermediate, its structural motifs are prevalent in various kinase inhibitors and other targeted therapies.[4] It is a valuable starting material for constructing libraries of novel compounds for screening against various biological targets.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
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Hazard Identification: The free base form may cause skin, eye, and respiratory irritation.[3] The hydrochloride salt is expected to have a similar hazard profile.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[5][6]
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Handling: Avoid creating dust. Wash hands thoroughly after handling.[5][7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
Conclusion
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride (CAS: 289044-60-6) is a valuable chemical intermediate with distinct properties defined by the direct linkage of its core moieties. A clear understanding of its structure, particularly in differentiation from its methylene-bridged analogue, is paramount for its correct application in synthesis and drug discovery. The methodologies and data presented in this guide provide a robust framework for researchers and developers to effectively utilize this compound in their work.
References
- Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
- Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.
- Vulcanchem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride - 289044-60-6.
- Fisher Scientific. (2025). Safety Data Sheet: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate.
- Echemi. (2021). 4-(4-Methyl-piperazin-1-ylmethyl)-benzoicacid Dihydrochloride.
- MySkinRecipes. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.
- ChemSrc. (2019). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS, 106261-48-7 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | 289044-60-6.
- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
Sources
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